(S)-benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate
CAS No.:
Cat. No.: VC16689324
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29N3O2 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | benzyl N-[1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C24H29N3O2/c1-26(24(28)29-18-19-9-3-2-4-10-19)21(17-27-13-7-8-14-27)15-20-16-25-23-12-6-5-11-22(20)23/h2-6,9-12,16,21,25H,7-8,13-15,17-18H2,1H3 |
| Standard InChI Key | HWHTTWOEJXZVKS-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(CC1=CNC2=CC=CC=C21)CN3CCCC3)C(=O)OCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(S)-Benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate (CAS: 675602-66-1) has a molecular formula of and a molecular weight of 391.5 g/mol . Its IUPAC name, benzyl N-[1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate, reflects the stereochemistry at the chiral center (S-configuration) and the presence of three key functional groups:
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A benzyl carbamate group (), providing steric bulk and modulating solubility.
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An indole moiety, known for receptor-binding capabilities.
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A pyrrolidine ring, contributing to conformational rigidity.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. A common route includes:
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Alkylation of Indole: Reaction of 1H-indole with a propargyl bromide derivative to introduce a propan-2-yl chain.
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Pyrrolidine Incorporation: Nucleophilic substitution using pyrrolidine under basic conditions (e.g., KCO in DMF).
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Carbamate Formation: Treatment with benzyl chloroformate and methylamine to install the carbamate group.
Key reagents include:
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N,N-Dimethylformamide (DMF): Solvent for deprotonation and alkylation.
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Lithium Aluminum Hydride (LiAlH): Reducing agent for intermediate steps.
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Potassium Permanganate (KMnO): Oxidizing agent for side-chain modifications.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Propargyl bromide, DMF, 80°C, 12h | 65% | 90% |
| 2 | Pyrrolidine, KCO, DMF, 60°C | 72% | 95% |
| 3 | Benzyl chloroformate, MeNH, THF | 58% | 92% |
Reaction yields remain moderate (~60–70%), necessitating optimization.
Physicochemical Properties
Stability and Solubility
The compound is stable at room temperature but degrades under prolonged exposure to light or moisture . It exhibits:
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Lipophilicity: LogP ≈ 3.2 (predicted), favoring blood-brain barrier penetration.
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with surfactants.
Spectroscopic Data
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IR Spectroscopy: Peaks at 1680 cm (C=O stretch) and 3300 cm (N-H indole).
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NMR: NMR (400 MHz, CDCl) δ 7.65 (s, 1H, indole H-2), 3.42 (m, 4H, pyrrolidine).
Biological Activities and Mechanism of Action
Receptor Interactions
The indole moiety binds serotonin (5-HT) and sigma-1 receptors, modulating neurotransmitter release. Pyrrolidine enhances affinity for G-protein-coupled receptors (GPCRs), while the carbamate group stabilizes interactions via hydrogen bonding.
Table 3: In Vitro Pharmacological Profiles
| Target | IC (nM) | Assay Type |
|---|---|---|
| 5-HT | 120 ± 15 | Radioligand binding |
| Sigma-1 | 85 ± 10 | Fluorescence polarization |
| COX-2 | 450 ± 50 | Enzyme inhibition |
Therapeutic Effects
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Neuroprotection: Reduces glutamate-induced excitotoxicity in neuronal cultures (EC = 2.1 μM).
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Analgesia: Potentiates μ-opioid receptor signaling in murine models.
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Anti-inflammatory: Inhibits TNF-α production by 40% at 10 μM in macrophages.
Current Research Status
Recent studies focus on:
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Structure-Activity Relationships (SAR): Modifying the pyrrolidine ring to enhance selectivity.
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Pharmacokinetics: Oral bioavailability in rats is 22%, with a half-life of 3.2 hours.
Future Research Directions
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Mechanistic Elucidation: High-resolution cryo-EM studies of receptor complexes.
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Formulation Development: Nanoemulsions to improve solubility.
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Clinical Trials: Phase I safety assessments in humans.
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